molecular formula C20H24N2O3 B2918674 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol CAS No. 1251627-26-5

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol

Cat. No.: B2918674
CAS No.: 1251627-26-5
M. Wt: 340.423
InChI Key: PKFHKUHZGBZTKR-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a piperazine core, a privileged scaffold in drug discovery known for its versatility in interacting with biological targets . The structure combines a 1,3-benzodioxole moiety, which can confer metabolic stability and influence compound pharmacokinetics, with a 3-methylphenylpiperazine group, a motif frequently explored for its potential CNS activity . Compounds with these structural elements are often investigated as modulators of various enzymes and receptors. Piperazine-containing molecules, for instance, have been identified as inhibitors of enzymes such as inosine-5'-monophosphate dehydrogenase (IMPDH) for anti-tubercular research and fatty acid amide hydrolase (FAAH) within the endocannabinoid system . The secondary alcohol linker in this compound provides a site for potential molecular interaction and derivatization, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-3-2-4-17(11-15)22-9-7-21(8-10-22)13-18(23)16-5-6-19-20(12-16)25-14-24-19/h2-6,11-12,18,23H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFHKUHZGBZTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol is a complex organic compound that has garnered interest in pharmacological research due to its structural features and potential biological activities. The compound contains a benzodioxole moiety, which is known for its diverse biological properties, and a piperazine ring that contributes to its pharmacological profile.

Chemical Structure

The molecular formula of this compound is C19H24N2O3. The compound's structure is characterized by:

  • Benzodioxole ring : A fused aromatic system that enhances biological activity.
  • Piperazine ring : A nitrogen-containing heterocycle often associated with psychoactive and therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptors : The piperazine moiety allows for binding to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, leading to enhanced levels of neurotransmitters such as serotonin and dopamine.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antidepressant Activity

Studies have shown that compounds with similar structures can exhibit antidepressant-like effects. For instance, the interaction with serotonin receptors may contribute to mood stabilization and anxiety reduction.

Antinociceptive Effects

The compound has been evaluated for its pain-relieving properties. In animal models, it demonstrated significant antinociceptive activity, suggesting potential use in pain management therapies.

Neuroprotective Properties

Research indicates that compounds containing benzodioxole structures possess neuroprotective effects. This may be due to their ability to modulate oxidative stress and inflammation in neuronal tissues.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Biological Evaluation :
    A study reported the synthesis of various piperazine derivatives incorporating the benzodioxole structure. Among these, compounds demonstrated promising activity against specific biological targets related to depression and anxiety disorders .
  • Microbial Reduction Studies :
    Research on the microbial reduction of related compounds highlighted the use of Lactobacillus paracasei as a biocatalyst for producing high yields of chiral alcohols from ketones containing benzodioxole structures. This method showcases environmentally friendly synthesis routes for biologically active compounds .
  • Pharmacological Profiling :
    In vitro assays have been conducted to assess the pharmacological profiles of similar benzodioxole derivatives. These studies revealed significant interactions with serotonin receptors, indicating potential applications in treating mood disorders .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntidepressantModulates serotonin levels; reduces anxiety
AntinociceptiveExhibits pain-relief properties in animal models
NeuroprotectiveProtects neurons from oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1. Piperazine Substitutions
  • 3-Methylphenyl vs. Bis(4-methoxyphenyl)methyl :
    The compound in , (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one, replaces the 3-methylphenyl group with a bulky bis(4-methoxyphenyl)methyl substituent. This bulkiness may reduce blood-brain barrier permeability but enhance selectivity for peripheral targets .
  • 3-Methylphenyl vs. Trifluoromethylphenyl :
    describes a compound with a 3-(trifluoromethyl)phenyl group on the piperazine. The electron-withdrawing CF3 group increases metabolic stability and may alter receptor binding kinetics compared to the electron-donating methyl group in the target compound .
2.1.2. Terminal Chain Modifications
  • Hydroxyethyl vs. Ethanone: The compound in (2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethanone) replaces the terminal ethanol group with a ketone.
  • Hydroxyethyl vs. Propenone: ’s (E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one features an α,β-unsaturated ketone, which may confer reactivity for covalent binding or conjugation in drug design .

Pharmacological Targets

  • Dopamine Receptor Affinity: Peribedil (), 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, is a known dopamine D2/D3 receptor agonist. The target compound’s 3-methylphenyl substituent may reduce D2 affinity compared to peribedil’s pyrimidine group but retain partial agonism .
  • Antiproliferative Activity: Ethylone (), a cathinone derivative with a benzodioxole group, lacks the piperazine-ethanol chain but shares structural motifs with CNS stimulants. Piperazine derivatives in exhibit antiproliferative activity via sulfonyl groups, suggesting the target compound could be modified for similar applications .

Physicochemical Properties

Compound (Reference) Piperazine Substituent Terminal Group Key Property
Target Compound 3-Methylphenyl Hydroxyethyl Moderate solubility, CNS potential
Bis(4-methoxyphenyl)methyl Propenone Low BBB penetration, high stability
3-Trifluoromethylphenyl Ethanone High lipophilicity, metabolic stability
(Peribedil) Benzodioxol-methyl Pyrimidine Dopamine receptor agonism
Bis(4-methoxyphenyl)methyl α,β-Unsaturated ketone Potential covalent binding

Research Implications

  • Structure-Activity Relationship (SAR) : The hydroxyethyl chain and 3-methylphenyl group balance receptor affinity and pharmacokinetics. Bulkier substituents () may hinder CNS access but improve peripheral target engagement.
  • Therapeutic Potential: Analogous compounds show promise in CNS disorders (e.g., peribedil) and cancer (). Further studies on the target compound’s dopamine receptor modulation and cytotoxicity are warranted .

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